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Compound of Interest

Compound Name:
Tert-butyl 1-oxo-2-oxa-8-

azaspiro[4.5]decane-8-carboxylate

CAS No.: 154348-08-0

Cat. No.: B174212 Get Quote

Executive Summary: The Spirocyclic Advantage
Spirocyclic lactams represent a paradigm shift in medicinal chemistry, moving away from flat,

aromatic-dominated scaffolds ("Flatland") toward three-dimensional (3D), sp3-rich

architectures. This structural distinction is not merely aesthetic; it fundamentally alters

biological performance.

By constraining conformation through a single quaternary carbon (the spiro center), these

scaffolds rigidly orient pharmacophores, reducing the entropic penalty of binding.[1] This guide

compares spirocyclic lactams against traditional planar analogs and across different ring sizes (

,

,

), focusing on potency, metabolic stability, and physicochemical properties.
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Feature
Planar Lactams /

Aromatics
Spirocyclic Lactams Impact

Geometry 2D (Planar)

3D

(Spherical/Tetrahedral

)

Improved receptor fit;

higher selectivity.

Solubility
Often poor (stacking

interactions)
Enhanced

Disrupted crystal

packing improves

aqueous solubility.

Metabolic Stability
Susceptible to

CYP450 oxidation
High

Quaternary center

blocks metabolic "soft

spots."

Target Class Kinases, Intercalators
GPCRs, Ion

Channels, PPIs

Ideal for Protein-

Protein Interactions

(PPIs) like MDM2-

p53.

Comparative Analysis of Biological Activity[1][2][3]
Potency & Selectivity: Ring Size Modulation
The size of the lactam ring dictates the vector of the substituents and the specific biological

target engagement.

Case Study A: Antimicrobial & Antiviral Activity (

- vs.

-Lactams)
Research indicates a critical dependence on the strained ngcontent-ng-c176312016=""

_nghost-ng-c3009799073="" class="inline ng-star-inserted">

-lactam ring for specific antimicrobial activities, particularly against HIV-1 and Plasmodium
falciparum.
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Spiro-

-Lactams (Azetidin-2-ones):

Mechanism: Acylation of serine residues in transpeptidases (bacteria) or specific viral

proteases.

Activity: High. Examples show ICngcontent-ng-c176312016="" _nghost-ng-

c3009799073="" class="inline ng-star-inserted">

< 3.5

M against P. falciparum.

Key Finding: 3-Spirocyclopentenyl-

-lactams exhibit nanomolar anti-HIV activity.

Spiro-

-Lactams (Pyrrolidin-2-ones):

Comparison: When the 4-membered ring is expanded to a 5-membered ring (isosteric

replacement), activity against HIV and Plasmodium drops significantly.

Conclusion: The ring strain and specific carbonyl geometry of the

-lactam are pharmacophoric requirements for these specific targets; simple 3D shape
mimicry is insufficient.

Case Study B: Anticancer Activity (Spirooxindoles)
Spiro[pyrrolidine-3,3'-oxindole] scaffolds are privileged structures for targeting the MDM2-p53

interaction.

Spiro-oxindoles vs. Planar Indoles:

Planar Analogs: Often suffer from poor solubility and non-specific binding.
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Spiro Variants: The spiro-fusion locks the oxindole and pyrrolidine rings perpendicular to

each other. This geometry perfectly mimics the Trp23, Leu26, and Phe19 residues of p53,

allowing it to wedge into the MDM2 hydrophobic cleft.

Substituent Effect: Fluorine substitution (e.g., at the C5 position of the oxindole) can

enhance potency by 10-30 fold (IC

1.0

M in MCF-7 lines) due to increased lipophilicity and metabolic blockage.

Physicochemical & ADME Profile
Spirocyclic lactams consistently outperform their flat counterparts in "drug-likeness" metrics.

Lipophilic Ligand Efficiency (LLE): Spiro lactams often achieve higher LLE because they gain

potency through shape complementarity rather than just adding lipophilic bulk.

Solubility: The "spiro-twist" prevents

-

stacking, a common cause of insolubility in flat aromatic drugs.

Metabolic Stability: The quaternary spiro carbon acts as a "metabolic roadblock," preventing

oxidation at that site and sterically shielding adjacent sites from CYP450 enzymes.

Visualizations
Structure-Activity Relationship (SAR) Logic Flow
This diagram illustrates the decision-making process when optimizing spirocyclic lactams.
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Figure 1: Decision logic for optimizing spirocyclic lactams based on target class and binding

mechanism.

Experimental Screening Cascade
The workflow for validating biological activity in spirocyclic compounds.[2]

1. Asymmetric Synthesis
(1,3-Dipolar Cycloaddition)

2. PhysChem Profiling
(Solubility, LogD)

3. Primary Assay
(Target Binding/Enzyme Inhib.)

Pass 4. Cellular Toxicity
(MTT Assay - MCF7/HepG2)

IC50 < 1uM 5. ADME Stability
(Microsomal Stability)

Selectivity Index > 10 Validated Lead
Candidate

t1/2 > 30min
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Click to download full resolution via product page

Figure 2: Sequential screening cascade for evaluating spirocyclic lactam candidates.

Detailed Experimental Protocols
To ensure reproducibility and data integrity, the following protocols are recommended. These

are "self-validating" systems, meaning they include internal controls to verify assay

performance.

Protocol: In Vitro Cytotoxicity (MTT Assay)
Purpose: To determine the antiproliferative potency (IC

) of spirocyclic lactams against cancer cell lines (e.g., MCF-7, HepG2).

Reagents:

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in

PBS).

Solubilization Buffer: DMSO or SDS-HCl.

Positive Control: Cisplatin or Doxorubicin.

Workflow:

Seeding: Plate cells (e.g.,

cells/well) in 96-well plates. Incubate for 24h at 37°C, 5% CO

to allow attachment.

Treatment:

Prepare serial dilutions of the spirocyclic lactam (e.g., 0.1

M to 100

M).
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Include Vehicle Control (0.1% DMSO max) and Positive Control (Cisplatin).

Treat cells for 48h or 72h.

MTT Addition: Add 20

L of MTT reagent to each well. Incubate for 3-4 hours. Validation Check: Look for purple
formazan crystals in vehicle control wells under a microscope.

Solubilization: Aspirate media carefully. Add 100

L DMSO to dissolve crystals. Shake plate for 10 min.

Measurement: Read absorbance at 570 nm (reference 630 nm).

Analysis: Calculate % Cell Viability =

. Fit data to a sigmoidal dose-response curve to extract IC

.

Protocol: Microsomal Stability Assay
Purpose: To assess the metabolic susceptibility of the spiro-scaffold, specifically checking if the

quaternary center effectively blocks metabolism.

Workflow:

Reaction Mix: Prepare liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate

buffer (pH 7.4).

Pre-incubation: Add test compound (1

M final) and incubate at 37°C for 5 min.

Initiation: Add NADPH-generating system (or 1 mM NADPH) to start the reaction.

Sampling: Take aliquots at

min.
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Quenching: Immediately add ice-cold Acetonitrile containing an Internal Standard (e.g.,

Warfarin or Tolbutamide).

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining parent) vs. time. The slope

determines half-life:

.

Self-Validation: Run a high-clearance control (e.g., Verapamil) and low-clearance control

(e.g., Warfarin) in parallel. Verapamil

must be < 15 min for the assay to be valid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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